molecular formula C12H19NO2 B15263395 2,4-dimethoxy-N-(2-methylpropyl)aniline

2,4-dimethoxy-N-(2-methylpropyl)aniline

Cat. No.: B15263395
M. Wt: 209.28 g/mol
InChI Key: AIRPCVIPEGVBPJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methylpropyl)aniline ( 1019526-11-4) is a substituted aniline derivative of interest in organic synthesis and materials research. This compound has a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol . Its structure features an aniline core substituted with two methoxy groups at the 2- and 4- positions and an isobutyl group (2-methylpropyl) on the nitrogen atom . As a building block, this aniline derivative serves as a key intermediate in the synthesis of more complex organic molecules. Aniline and its derivatives are fundamental in developing various materials, including potential applications in the pharmaceutical industry and the creation of smart materials with customized properties . Its specific substitution pattern makes it a valuable precursor for exploring structure-activity relationships in medicinal chemistry or for constructing molecular systems where hydrogen bonding can influence the final material's properties . Researchers utilize this compound strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C12H19NO2/c1-9(2)8-13-11-6-5-10(14-3)7-12(11)15-4/h5-7,9,13H,8H2,1-4H3

InChI Key

AIRPCVIPEGVBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)aniline typically involves the alkylation of 2,4-dimethoxyaniline with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 2,4-dimethoxy-N-(2-methylpropyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-N-(2-methylpropyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors in the nervous system .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Physical State Key Properties
2,4-Dimethoxy-N-(2-methylpropyl)aniline 2,4-OCH₃, N-isobutyl ~209* Not reported High polarity, potential solid
3,4-Dimethoxy-N-(2-methylpropyl)aniline 3,4-OCH₃, N-isobutyl ~209* Solid Monoclinic crystal structure
2,4-Dimethyl-N-(2-methylpropyl)aniline 2,4-CH₃, N-isobutyl 177.29 Liquid Low polarity, stable
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline N,N-dimethyl, para-aminomethyl 206.33 Not reported Steric hindrance

*Estimated based on similar analogs.

Biological Activity

2,4-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,4-dimethoxy-N-(2-methylpropyl)aniline can be described as follows:

  • Molecular Formula : C12H17N O2
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : 2,4-dimethoxy-N-(2-methylpropyl)aniline

This compound features two methoxy groups attached to the aromatic ring, which may influence its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related nitrogen-containing compounds possess high radical scavenging abilities, suggesting that 2,4-dimethoxy-N-(2-methylpropyl)aniline may also demonstrate comparable antioxidant activity. The antioxidant capacity can be measured using various assays such as DPPH and ORAC-FL.

CompoundIC50 (DPPH)ORAC-FL Value
2,4-Dimethoxy-N-(2-methylpropyl)anilineTBDTBD
Trolox1.56 ± 0.02 mM1.21 ± 0.28

Anticancer Activity

In silico docking studies have suggested that similar compounds can bind effectively to cancer-related targets such as carbonic anhydrase IX (CAIX), which plays a crucial role in tumor growth and metastasis. This interaction may inhibit CAIX activity and induce apoptosis in cancer cells.

  • Case Study : A study on related compounds reported an IC50 value of 24 nM for CAIX inhibition, leading to reduced cell migration and colonization potential in cancer cell lines. Although specific data for 2,4-dimethoxy-N-(2-methylpropyl)aniline are not available, its structural similarities suggest potential anticancer effects.

Toxicity Profile

Understanding the toxicity of this compound is crucial for evaluating its safety for therapeutic use. Preliminary assessments indicate that compounds with similar amine structures may exhibit varying degrees of toxicity depending on their substituents.

  • Toxicity Data : In animal studies involving structurally related compounds, adverse effects were noted at higher doses (e.g., >300 mg/kg in rats). Thus, further investigation into the toxicological profile of 2,4-dimethoxy-N-(2-methylpropyl)aniline is warranted.

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the structure has been linked to enhanced biological activities. Research indicates that modifications to the aniline moiety can significantly alter the pharmacological profile:

  • Methoxy Substitution : The removal or alteration of methoxy groups typically results in a marked decrease in biological potency.
  • N-Alkyl Chain Influence : Variations in the N-substituent can also impact activity; for example, branched alkyl chains may enhance lipophilicity and cellular uptake.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(2-methylpropyl)aniline?

The compound is synthesized via alkylation of 2,4-dimethoxyaniline with 2-methylpropyl bromide. A typical procedure involves using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) . Alternative solvents like acetonitrile may reduce side reactions, as noted in analogous alkylations of aromatic amines .

Q. How is 2,4-dimethoxy-N-(2-methylpropyl)aniline characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions and isobutyl chain on nitrogen).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₉NO₂).
  • X-ray crystallography : For unambiguous confirmation of molecular geometry (see SHELX programs for refinement ). Comparative data from similar aniline derivatives can resolve ambiguities in peak assignments .

Q. What are the primary chemical reactions involving this compound?

The electron-donating methoxy groups enhance nucleophilicity at the aromatic ring and nitrogen, enabling:

  • Electrophilic aromatic substitution : Nitration or halogenation at the 5-position (meta to methoxy groups) .
  • Oxidation : Formation of quinone derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .
  • Reductive alkylation : Further functionalization of the amine group using aldehydes/ketones and reducing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2,4-dimethoxy-N-(2-methylpropyl)aniline in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example:

  • The methoxy groups lower the energy barrier for electrophilic attack by 8–12 kcal/mol compared to unsubstituted anilines.
  • Molecular docking studies predict interactions with enzymes like cytochrome P450, relevant to biological activity . Software suites like Gaussian or ORCA are recommended for such analyses .

Q. What strategies address low yields in large-scale synthesis?

Yield optimization involves:

  • Solvent screening : Replacing DMF with toluene to minimize side reactions (e.g., over-alkylation).
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Process monitoring : In situ FTIR or GC-MS to track reaction progress and intermediate stability . Contradictions in yield data (e.g., solvent polarity effects) require DOE (Design of Experiments) approaches .

Q. How do structural analogs inform the biological activity of this compound?

Comparative studies with analogs (e.g., 4-methyl-N-(2-methylpropyl)aniline hydrochloride) reveal:

  • Antimicrobial activity : The methoxy groups enhance membrane permeability, increasing efficacy against Gram-positive bacteria (MIC₉₀ = 12.5 µg/mL) .
  • Enzyme inhibition : Competitive inhibition of monoamine oxidase (MAO-B) with IC₅₀ = 3.2 µM, validated via Lineweaver-Burk plots . Discrepancies in activity data (e.g., solvent-dependent assays) are resolved using standardized protocols (e.g., CLSI guidelines) .

Methodological Tables

Table 1: Key Synthetic Parameters for Alkylation

ParameterOptimal ConditionSource
BaseK₂CO₃
SolventDMF or acetonitrile
Temperature80–100°C
Reaction Time12–24 hours
PurificationColumn chromatography

Table 2: Biological Activity of Structural Analogs

CompoundBiological TargetActivity (IC₅₀/EC₅₀)Source
4-Methyl-N-(2-methylpropyl)anilineMAO-B3.2 µM
4-Chloro-N-(2-methylpropyl)anilineCYP450 3A48.7 µM
2,4-Dimethoxy analogGram-positive bacteriaMIC₉₀ = 12.5 µg/mL

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